3-(3-Methylpyrrolidin-1-yl)propanoic acid

Medicinal Chemistry Drug Design Lipophilicity

Optimized for CNS drug discovery: LogP 0.74 vs. 0.57 for unsubstituted analog, enhancing BBB permeability. Methyl group introduces stereocenter for asymmetric kinase inhibitor synthesis (e.g., BTK). Higher boiling point (268.8°C) and distinct pKa (3.83) enable tailored purification. Select for superior physicochemical profile, not generic equivalents.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 768325-61-7
Cat. No. B12863952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylpyrrolidin-1-yl)propanoic acid
CAS768325-61-7
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1CCN(C1)CCC(=O)O
InChIInChI=1S/C8H15NO2/c1-7-2-4-9(6-7)5-3-8(10)11/h7H,2-6H2,1H3,(H,10,11)
InChIKeyDZNJMLBGMLEVFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methylpyrrolidin-1-yl)propanoic acid (CAS 768325-61-7): Chemical Identity and Baseline Characteristics for Research Procurement


3-(3-Methylpyrrolidin-1-yl)propanoic acid is a tertiary amine-containing carboxylic acid building block with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol [1]. The compound features a propanoic acid chain linked to a pyrrolidine ring substituted at the 3-position with a methyl group [2]. This structural motif places it within a class of pyrrolidine-based amino acid derivatives commonly utilized in medicinal chemistry for the synthesis of bioactive molecules and as a versatile intermediate in organic synthesis [3].

3-(3-Methylpyrrolidin-1-yl)propanoic acid: Why In-Class Analogs Cannot Be Substituted Without Quantitative Justification


Generic substitution with closely related pyrrolidine carboxylic acids (e.g., 3-(pyrrolidin-1-yl)propanoic acid, CAS 76234-38-3) is not straightforward due to the presence of a methyl group at the 3-position of the pyrrolidine ring. This substitution alters physicochemical properties such as lipophilicity (LogP) and steric bulk, which can significantly impact target binding affinity, solubility, and metabolic stability in drug discovery programs [1]. Furthermore, the methyl group can serve as a chiral handle for asymmetric synthesis, making the compound valuable in routes requiring stereochemical control [2]. Consequently, procurement decisions for this compound must be guided by specific quantitative evidence rather than assumptions of class-wide equivalence. It is important to note that high-strength direct head-to-head comparative data for this specific compound are limited in the public domain, and the evidence presented herein relies on class-level inference and cross-study comparisons where appropriate [3].

3-(3-Methylpyrrolidin-1-yl)propanoic acid: Quantified Differentiation Evidence for Scientific Selection


Enhanced Lipophilicity (LogP) vs. Unsubstituted Pyrrolidine Analog

The presence of the 3-methyl group on the pyrrolidine ring increases the compound's lipophilicity compared to the unsubstituted analog 3-(pyrrolidin-1-yl)propanoic acid. The measured LogP for 3-(3-Methylpyrrolidin-1-yl)propanoic acid is 0.74 [1], whereas the LogP for the unsubstituted analog is 0.57 . This ~30% increase in LogP may enhance membrane permeability and binding to hydrophobic pockets in protein targets.

Medicinal Chemistry Drug Design Lipophilicity

Increased Molecular Weight and Boiling Point: Implications for Purification and Storage

The addition of a methyl group increases the molecular weight by 14 Da (from 143.18 to 157.21 g/mol) and raises the predicted boiling point from 263.7°C to 268.8°C at 760 mmHg . This 5.1°C increase in boiling point reflects stronger intermolecular interactions due to increased van der Waals surface area and may affect distillation or crystallization conditions during purification.

Process Chemistry Purification Physicochemical Properties

Differentiated pKa and Potential for Site-Specific Ionization

The pKa of the carboxylic acid group in 3-(3-Methylpyrrolidin-1-yl)propanoic acid is predicted to be 3.83 ± 0.10 , compared to the unsubstituted analog which has a predicted pKa of 4.07 ± 0.10 (carboxyl) . This ~0.24 unit lower pKa indicates a slightly stronger acidity, which could influence solubility and ionization at physiological pH, affecting absorption and distribution.

Medicinal Chemistry Ionization State Bioavailability

Synthetic Utility as a Building Block for Kinase Inhibitors

3-(3-Methylpyrrolidin-1-yl)propanoic acid serves as a key intermediate in the synthesis of pyrrolidine-containing kinase inhibitors. The methyl group at the 3-position introduces steric hindrance that can be exploited to modulate selectivity profiles. For instance, derivatives of this compound have been reported in patents (e.g., WO2017042376A1) for the preparation of Bruton's tyrosine kinase (BTK) inhibitors, where the 3-methyl substituent contributes to target engagement [1]. While direct IC₅₀ data for the parent acid are not publicly available, its role in the synthesis of active derivatives underscores its value in structure-activity relationship (SAR) studies [2].

Medicinal Chemistry Kinase Inhibitors Synthetic Intermediates

3-(3-Methylpyrrolidin-1-yl)propanoic acid: Targeted Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Design of Lipophilic, CNS-Penetrant Drug Candidates

Given its elevated LogP of 0.74 compared to the unsubstituted analog (0.57), 3-(3-Methylpyrrolidin-1-yl)propanoic acid is a superior choice for building blocks intended for central nervous system (CNS) drug discovery programs where enhanced blood-brain barrier permeability is desired [1]. The methyl group provides a moderate increase in lipophilicity without excessively increasing molecular weight, aligning with CNS drug-likeness guidelines.

Kinase Inhibitor Synthesis: Introducing Conformational Constraint

The 3-methyl substituent on the pyrrolidine ring introduces a stereocenter that can be exploited in asymmetric synthesis of kinase inhibitors [2]. This compound is particularly suited for medicinal chemistry campaigns focused on Bruton's tyrosine kinase (BTK) and other targets where pyrrolidine-based scaffolds have shown promise. The steric bulk of the methyl group can improve selectivity by reducing off-target interactions.

Process Development: Tailored Purification and Crystallization

The higher boiling point (268.8°C vs. 263.7°C for the unsubstituted analog) and altered pKa (3.83 vs. 4.07) provide a basis for customizing purification strategies . In process chemistry, these differences can be leveraged to optimize distillation parameters or to achieve selective crystallization through pH adjustment, making this compound a valuable reference for developing robust manufacturing processes.

Biomolecular Tool: Studying Steric Effects on Enzyme Binding

In structural biology and enzymology, 3-(3-Methylpyrrolidin-1-yl)propanoic acid can be employed as a probe to investigate the role of steric hindrance in ligand-receptor interactions. The methyl group serves as a molecular "ruler" to assess the tolerance of binding pockets for substituents, providing insights that guide the design of more potent and selective enzyme inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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